7-(4-Chlorophenyl)-2-ethyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile
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Overview
Description
7-(4-Chlorophenyl)-2-ethyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 7-(4-Chlorophenyl)-2-ethyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile involves a microwave-mediated, catalyst-free synthesis. This method uses enaminonitriles and benzohydrazides in a tandem reaction. The process involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Industrial Production Methods
The industrial production of this compound can be scaled up using the same microwave-mediated method. This approach is eco-friendly, additive-free, and demonstrates good functional group tolerance, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
7-(4-Chlorophenyl)-2-ethyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
7-(4-Chlorophenyl)-2-ethyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-(4-Chlorophenyl)-2-ethyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile involves its interaction with specific molecular targets. It acts as an inverse agonist for RORγt and inhibits enzymes like PHD-1, JAK1, and JAK2. These interactions disrupt various cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-tert-butyl-7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile
- [1,2,4]triazolo[4,3-a]pyrazine derivatives
- Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
Uniqueness
7-(4-Chlorophenyl)-2-ethyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile is unique due to its specific structural features and the presence of the chlorophenyl group, which imparts distinct biological activities. Its ability to act as an inverse agonist and enzyme inhibitor sets it apart from other similar compounds .
Properties
IUPAC Name |
7-(4-chlorophenyl)-2-ethyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4/c1-2-14-18-15-13(9-17)12(7-8-20(15)19-14)10-3-5-11(16)6-4-10/h3-8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQULCXTQSWWNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C=CC(=C(C2=N1)C#N)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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